molecular formula C6H12BrN3O2 B1667887 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane CAS No. 530151-56-5

1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane

Cat. No. B1667887
M. Wt: 238.08 g/mol
InChI Key: QZCKRLVDTQCBFT-UHFFFAOYSA-N
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Description

Bromo-PEG2-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.

Scientific Research Applications

Synthesis and Reactivity

  • Flash Vacuum Thermolysis of 2-bromoethanol : This study demonstrates the formation of 1-bromo-1-(1-bromoethoxy)ethane through the dimerization of 1-bromoethanol, a process relevant to understanding the behavior of bromoethoxy compounds (Jenneskens, Wiersum & Ripoll, 1988).

  • Thermal Decomposition of Brominated Flame Retardants : This research analyzes the decomposition mechanisms of 1,2-Bis(2,4,6-tribromophenoxy)ethane, revealing insights into the behavior of bromoethoxy compounds under high temperatures (Altarawneh & Dlugogorski, 2014).

  • Separation and Solubility Properties : A study on the synthesis and separation of 1-Bromo-2-(p-nitrophenoxy)ethane highlights the solubility properties and methods for separating similar compounds, relevant for handling 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane (Liu Qiao-yun, 2004).

  • Polyester Synthesis via Controlled Atom Transfer : This study reports the synthesis of linear functionalized polyesters using bromoethoxy compounds, suggesting potential applications of similar compounds in polymer chemistry (Dong et al., 2012).

Molecular Structure and Analysis

  • NMR Spectroscopy of Halogenated Ethanes : A comprehensive study using nuclear magnetic resonance spectroscopy provides insights into the conformational equilibria and rates of interconversion in halogenated ethanes, which can be applied to understand the structural behavior of 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane (Weigert et al., 1970).

  • Hirshfeld Surface Analysis of Derivatives : A study on the crystal structure and Hirshfeld surface analysis of bis(thio)ethane derivatives provides insights into intermolecular interactions, which can be extended to understanding the structural characteristics of 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane (González-Montiel et al., 2015).

Chemical Reactions and Properties

  • Synthesis of Linear Functionalized Polyesters : The research on controlled atom transfer radical polyaddition reactions to synthesize linear functionalized polyesters indicates potential applications of 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane in polymer chemistry, given its structural similarity (Dong et al., 2012).
  • Dendrimer Synthesis via Click Chemistry : The development of dendrimers using Click chemistry, where a core structure (1,2-bis(2-azidoethoxy)ethane) is used, demonstrates the utility of azidoethoxy compounds in creating complex, branched structures (Joralemon et al., 2005).

  • Bromination Reactions : Research on the synthesis and use of 1,2-dipyridiniumditribromide-ethane as a brominating agent underscores the importance of bromoethoxy compounds in facilitating specific types of chemical reactions (Kavala, Naik & Patel, 2005).

properties

IUPAC Name

1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCKRLVDTQCBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG2-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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